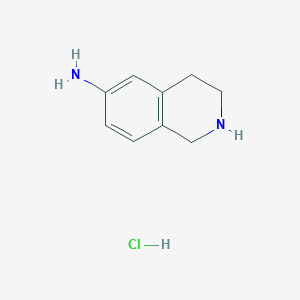

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in the scientific community due to its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diverse Biological Activities

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has been extensively studied for its biological activities against various pathogens and neurodegenerative disorders. Research indicates that this compound exhibits:

- Antimicrobial Activity : It has shown efficacy against a range of bacteria and viruses, suggesting potential as an antimicrobial agent. For instance, a study demonstrated its effectiveness against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells .

- Neuroprotective Effects : The compound may protect neuronal cells from damage related to neurodegenerative diseases by modulating neuroinflammatory responses .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroisoquinoline derivatives influence their biological activity. Research has highlighted the importance of specific substitutions at various positions on the isoquinoline structure to enhance potency against targeted receptors and biological pathways .

Pharmacological Applications

Target Receptors

This compound interacts with several key receptors in the body:

- Orexin Receptors : It acts as an antagonist at orexin receptors (OX1), which are involved in regulating arousal and appetite. This action suggests potential therapeutic applications in treating drug addiction and related disorders.

- Dopaminergic Systems : The compound influences dopaminergic pathways critical for conditions such as Parkinson's disease.

Antiviral Activity Against SARS-CoV-2

A notable study synthesized two novel compounds based on the tetrahydroisoquinoline structure. One of these compounds demonstrated significant antiviral activity against SARS-CoV-2, outperforming traditional treatments like chloroquine. The mechanism of action primarily involved inhibition of post-entry viral replication .

Neuroprotective Studies

Research has indicated that tetrahydroisoquinoline derivatives can exert neuroprotective effects through modulation of neurotransmitter systems and cellular signaling pathways. These effects have been documented in studies focusing on neuroinflammatory responses and cellular protection against oxidative stress .

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride include:

- 1,2,3,4-Tetrahydroisoquinoline

- 3,4-Dihydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinolin-6-ol

Uniqueness

This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a compound belonging to the isoquinoline alkaloids, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits its biological effects through various biochemical pathways. It is known to interact with multiple targets in the body, influencing neurotransmitter systems and cellular signaling pathways. The compound has been shown to modulate the activity of receptors involved in neurodegenerative disorders and infectious diseases .

Target Receptors

- Orexin Receptors : The compound has shown antagonistic activity at orexin receptors (OX1), which are implicated in regulating arousal and appetite. This action suggests potential applications in treating drug addiction and related disorders .

- Dopaminergic Systems : Research indicates that tetrahydroisoquinoline derivatives can influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. Its ability to modulate neuroinflammatory responses contributes to its neuroprotective properties .

- Antimicrobial Activity : The compound has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent. Its broad-spectrum activity against bacteria and viruses has been documented in several studies .

Neurodegenerative Disorders

A study investigating the effects of tetrahydroisoquinoline derivatives on neurodegeneration found that these compounds could ameliorate symptoms in models of Parkinson's disease. Specifically, they were effective in reducing neurotoxic effects induced by MPTP in mice, indicating a protective role against dopaminergic cell death .

Antiviral Activity

Recent research highlighted the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2. One study reported that a derivative exhibited an effective concentration (EC50) of 2.78 μM against viral replication in lung cells, outperforming traditional antiviral agents like chloroquine . This positions this compound as a promising candidate for further development as an antiviral therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective; Antimicrobial | Basic amine substitution at the 6-position |

| 3,4-Dihydroisoquinoline | Limited neuroprotective properties | Lacks the amine group at the 6-position |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects; potential for addiction treatment | Methyl substitution alters biological activity |

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-42-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.